molecular formula C14H20ClNO3 B018075 4-(2-Piperidinoethoxy)benzoic acid hydrochloride CAS No. 84449-80-9

4-(2-Piperidinoethoxy)benzoic acid hydrochloride

Cat. No. B018075
CAS RN: 84449-80-9
M. Wt: 285.76 g/mol
InChI Key: CMVTYSMYHSVDIU-UHFFFAOYSA-N
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Patent
US05750688

Procedure details

HPLC analysis indicated substantially pure 4-(2-piperidinoethoxy)benzoic acid, hydrochloride with only minor amounts of the methyl ester. The HPLC analysis was conducted as follows: A Zorbax C8 column was used (length: 25 cm; diameter: 4.6 mm; particle size: 5 microns). A weak eluent (60 mM phosphate and 10 mM octane sulfonate) was prepared by combining 6.48 g sodium 1-octanesulfonate and 12 mL HPLC grade concentrated phosphoric acid. This mixture was diluted to 3 L with HPLC, water and the resulting solution was adjusted to pH 2 with sodium hydroxide. Acetonitrile was employed as a strong eluent. A solution of 60% weak eluent, 40% strong eluent was applied to the column at a flow rate of 1 mL/minute; detection -247 nm. Under the foregoing conditions, elution of the methyl ester occurred in five minutes; the unreacted acid eluted in 3.5 minutes.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
6.48 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
weak eluent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
strong eluent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
Cl.N1(CCOC2C=CC(C(O)=O)=CC=2)CCCCC1.[CH2:20]([S:28]([O-:31])(=[O:30])=[O:29])[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].[Na+].[P:33](=[O:37])([OH:36])([OH:35])[OH:34].[OH-].[Na+]>O.C(#N)C>[P:33]([O-:37])([O-:36])([O-:35])=[O:34].[CH2:20]([S:28]([O-:31])(=[O:29])=[O:30])[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27] |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1(CCCCC1)CCOC1=CC=C(C(=O)O)C=C1
Step Four
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
C8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
6.48 g
Type
reactant
Smiles
C(CCCCCCC)S(=O)(=O)[O-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Nine
Name
weak eluent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
strong eluent
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Under the foregoing conditions, elution of the methyl ester
WASH
Type
WASH
Details
the unreacted acid eluted in 3.5 minutes
Duration
3.5 min

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
C(CCCCCCC)S(=O)(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.